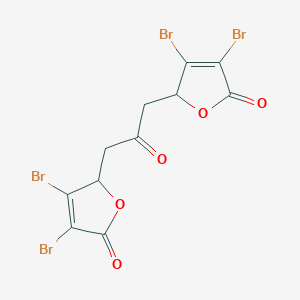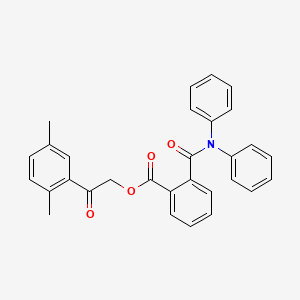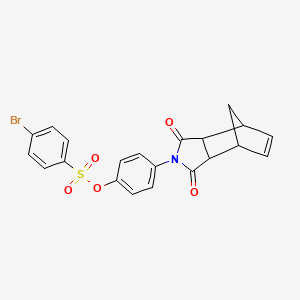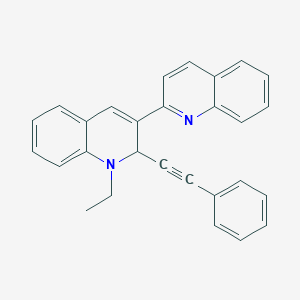
1'-Ethyl-2'-(2-phenylethynyl)-2'H-2,3'-biquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Ethyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline is a complex organic compound with the molecular formula C28H22N2 This compound is characterized by its unique biquinoline structure, which includes an ethyl group and a phenylethynyl group
Méthodes De Préparation
The synthesis of 1’-Ethyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biquinoline Core: The biquinoline core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Addition of the Phenylethynyl Group: The phenylethynyl group is added through Sonogashira coupling reactions, which involve the reaction of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Des Réactions Chimiques
1’-Ethyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced biquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biquinoline ring, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1’-Ethyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1’-Ethyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline involves its interaction with molecular targets such as enzymes or receptors. The phenylethynyl group may facilitate binding to hydrophobic pockets, while the biquinoline core can interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1’-Ethyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline include other biquinoline derivatives and quinoline-based compounds. Some examples are:
2-Phenylethynylquinoline: Lacks the ethyl group but has similar structural features.
1-Ethylquinoline: Lacks the phenylethynyl group but contains the ethyl group.
2,3’-Biquinoline: Lacks both the ethyl and phenylethynyl groups but shares the biquinoline core.
The uniqueness of 1’-Ethyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline lies in the combination of the ethyl and phenylethynyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C28H22N2 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
1-ethyl-2-(2-phenylethynyl)-3-quinolin-2-yl-2H-quinoline |
InChI |
InChI=1S/C28H22N2/c1-2-30-27-15-9-7-13-23(27)20-24(28(30)19-16-21-10-4-3-5-11-21)26-18-17-22-12-6-8-14-25(22)29-26/h3-15,17-18,20,28H,2H2,1H3 |
Clé InChI |
HUARWLYNUUIUIX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(C(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3)C#CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,4-dichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B12471503.png)
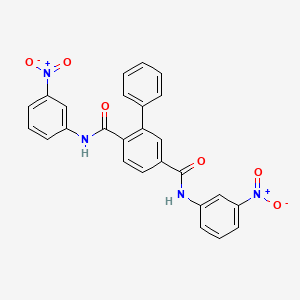
![2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471515.png)
![[4-(3-chloro-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]propanedinitrile](/img/structure/B12471518.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471523.png)
![1-[4-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12471524.png)
![N,1-bis(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12471528.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(heptan-4-ylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12471535.png)
![2-(1-benzyl-1H-indol-3-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12471542.png)
